molecular formula C15H24O2 B1250930 Teclenone B

Teclenone B

Cat. No.: B1250930
M. Wt: 236.35 g/mol
InChI Key: OQRJYRPZPATIRR-JLNYLFASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Teclenone B is a naturally occurring isomeric sesquiterpene derivative of the oppositane type. It was first isolated as one of two novel isomers from the aerial parts of V. nobilis (Rutaceae family) collected in Al-Namas, Saudi Arabia . This compound is of significant interest in the field of natural product chemistry and phytochemical research, particularly for studies focusing on the Rutaceae plant family from which it was first reported . As a specialized sesquiterpene, this compound serves as a valuable reference standard and analytical tool for researchers. Its applications include use in: Phytochemical Profiling: For the identification and quantification of novel chemical entities in plant extracts. Bioactivity Screening: For in vitro assessment of potential pharmacological properties in early-stage research. Organic Synthesis: As a building block or target molecule for the synthesis of complex natural product analogs. Disclaimer: This product is labeled "For Research Use Only" (RUO) . RUO products are intended solely for laboratory research purposes and are not intended for use in diagnostic procedures, drug administration, or any form of human use. They are exempt from the regulatory controls applicable to diagnostic medical devices and pharmaceuticals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

1-[(1S,3aR,4R,7aS)-4-hydroxy-3a-methyl-7-methylidene-2,3,4,5,6,7a-hexahydro-1H-inden-1-yl]-2-methylpropan-1-one

InChI

InChI=1S/C15H24O2/c1-9(2)14(17)11-7-8-15(4)12(16)6-5-10(3)13(11)15/h9,11-13,16H,3,5-8H2,1-2,4H3/t11-,12+,13+,15-/m0/s1

InChI Key

OQRJYRPZPATIRR-JLNYLFASSA-N

Isomeric SMILES

CC(C)C(=O)[C@H]1CC[C@@]2([C@@H]1C(=C)CC[C@H]2O)C

Canonical SMILES

CC(C)C(=O)C1CCC2(C1C(=C)CCC2O)C

Synonyms

1alpha-(1-oxo-2-methylpropyl)-3aalpha-methyl-7-methyleneoctahydroinden-4alpha-ol
1alpha-(1-oxo-2-methylpropyl)-3abeta-methyl-7-methyleneoctahydroinden-4beta-ol
teclenone A
teclenone B

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

Discovery and Original Plant Sources of Teclenone B

This compound is a sesquiterpene derivative. Sesquiterpenes are a class of terpenes that consist of three isoprene (B109036) units and have the molecular formula C₁₅H₂₄. They are widely found in plants and fungi.

Teclea nobilis as a Primary Source

This compound was first isolated from the aerial parts of Teclea nobilis. acs.orgresearchgate.net Teclea nobilis is an evergreen shrub or tree belonging to the Rutaceae family. zimbabweflora.co.zwworldagroforestry.org It is distributed in various regions of Africa, including Tanzania, Ethiopia, and southern Africa, often found in wet highland forests, bushland, and savannah. worldagroforestry.org The initial discovery characterized this compound as an oppositane sesquiterpene derivative. acs.orgresearchgate.net This marked the first instance of rare axane and oppositane sesquiterpenes being reported from the Rutaceae plant family. researchgate.net The structure of this compound was determined using spectroscopic data, including 1H and 13C NMR, as well as 2D NMR techniques such as 1H-1H COSY, 1H-13C HMQC, 1H-13C HMBC, and 1H-1H NOESY experiments. researchgate.net

Occurrence in Tephrosia Species

Beyond its initial discovery in Teclea nobilis, this compound has also been reported to occur in species belonging to the Tephrosia genus. japsonline.comresearchgate.net Tephrosia is a large genus within the Fabaceae family, comprising over 350 species primarily distributed in tropical and subtropical regions globally. japsonline.commdpi.com Phytochemical investigations of Tephrosia species have revealed a variety of chemical constituents, including flavonoids, rotenoids, and terpenoids. japsonline.comresearchgate.netresearchgate.net The identification of this compound in Tephrosia crassifolia indicates its presence in this diverse genus, highlighting a potential broader natural distribution across different plant families. japsonline.com

Advanced Isolation Techniques for this compound and Related Compounds

The isolation of natural compounds like this compound from plant matrices typically involves a combination of extraction and chromatographic separation techniques. The goal is to extract the target compounds from the complex plant material and then purify them based on their physicochemical properties.

Chromatographic Separation Strategies

Chromatography is a fundamental technique used to separate components within a mixture based on their differential distribution between a stationary phase and a mobile phase. libretexts.orgthermopedia.com Various chromatographic methods are employed in the isolation of sesquiterpenes, including this compound. These methods leverage differences in polarity, size, or other characteristics of the compounds to achieve separation. Common chromatographic techniques used in natural product isolation include column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC). nih.govresearchgate.netpressbooks.pub For sesquiterpenes, which can vary in polarity, a combination of normal-phase and reversed-phase chromatography might be utilized. Normal-phase chromatography typically uses a polar stationary phase and a non-polar mobile phase, while reversed-phase chromatography uses a non-polar stationary phase and a polar mobile phase. libretexts.org The choice of stationary and mobile phases is optimized to achieve effective separation of this compound from other co-extracted compounds. Preparative chromatography is often used as a downstream step after initial extraction and fractionation to obtain pure samples of the target compound for structural elucidation and further studies. tandfonline.comresearchgate.net

Extraction Methods for Sesquiterpenes

Extraction is the initial step in isolating natural compounds from plant material. It involves using suitable solvents to dissolve and separate the desired compounds from the plant matrix. The efficiency of the extraction process is influenced by factors such as the solvent type, extraction time, temperature, and particle size of the plant material. nih.govgoogle.com For sesquiterpenes, which are generally lipophilic compounds, organic solvents or mixtures of organic solvents with water are commonly used. researchgate.netgoogle.com

Methods for extracting sesquiterpenes include maceration, percolation, sonication, and Soxhlet extraction. Maceration involves soaking the plant material in a solvent for a prolonged period. Percolation involves the slow passage of a solvent through the plant material. Sonication uses ultrasonic waves to enhance the release of compounds from the plant cells. Soxhlet extraction is a continuous process where the solvent is repeatedly cycled through the plant material. nih.gov

Specific examples of solvents used for sesquiterpene extraction include methanol, ethanol, ethyl acetate (B1210297), and hexane, among others. nih.govresearchgate.netgoogle.com Optimized extraction protocols aim to maximize the yield of sesquiterpenes while minimizing the extraction of unwanted compounds. For instance, studies on the extraction of sesquiterpene lactones have explored the optimization of solvent type, extraction time, and techniques like shaking and sonication to improve efficiency. nih.gov

Chemical Synthesis and Analogues Development

Total Synthesis Approaches for Teclenone B and its Structural Framework

Total synthesis of complex natural products often requires intricate strategies to assemble the core molecular framework with correct stereochemistry. wikipedia.org For axane sesquiterpenes, this involves constructing the specific spirocyclic or bicyclic system characteristic of this class of compounds.

Strategies for Axane Sesquiterpene Synthesis

Strategies for the total synthesis of axane sesquiterpenes, such as gleenol (B1239691) and axenol, have been developed. One approach involved the use of a readily available spiro[4.5]decane intermediate. researchgate.net Key steps in such syntheses can include Claisen rearrangement to form multi-functionalized spiro[4.5]decane systems with high diastereoselectivity. researchgate.net Installation of specific groups, like the C7 isopropyl group, can be achieved through methods such as using ketene (B1206846) dithioacetals. researchgate.net Stereoselective reduction of ketones under specific conditions, like Birch conditions, is also a crucial technique. researchgate.net Another strategy for synthesizing spirocyclic sesquiterpenes like (-)-gleenol and (-)-axenol in enantiomerically pure form has been achieved starting from R-(-)-carvone. researchgate.net A short route to (+)-axenol from (+)-menthone has also been reported using a "one-pot" olefination-ring closing metathesis sequence. researchgate.net

Challenges and Innovations in Complex Sesquiterpene Synthesis

Synthesizing complex sesquiterpenes presents various challenges. The complex structures often require numerous steps and can involve harsh conditions in chemical synthesis. mdpi.com Achieving high stereoselectivity and controlling multiple chiral centers is a significant hurdle. wikipedia.orgbeilstein-journals.org The difficulty in separating chiral isoforms due to the complex structure of sesquiterpenes is also a known challenge in chemical synthesis. researchgate.net Furthermore, traditional chemical synthesis can involve the use of toxic heavy metals and highly flammable compounds. researchgate.net Semisynthetic approaches can face similar issues regarding economic efficiency and sustainability, often being associated with low product yields or insufficient purity. beilstein-journals.org

Innovations in this field include the development of new synthetic methodologies and strategies. wikipedia.orgcolumbia.edu For example, ring-opening Knoevenagel reactions have been developed for synthesizing substituted cyclopentenones, which can be used as dienophiles in Diels-Alder cycloadditions for constructing bicyclic systems. columbia.edu The use of bioinspired strategies has also been explored in the synthesis of some natural products. csic.es While microbial synthesis offers a promising and sustainable alternative for producing natural products, it faces challenges in achieving high yields for structurally complex compounds due to issues like interference with endogenous metabolism and low enzyme activity. mdpi.com

Semisynthetic Modifications and Derivatization Strategies

Semisynthetic modifications and derivatization strategies are employed to alter the structure of natural products, often to improve their properties or facilitate analysis. wikipedia.orgnih.govresearchgate.net Derivatization involves converting an analyte into a modified molecule through chemical reactions with reagents. researchgate.net This can be done to improve characteristics such as ionization efficiency, separation efficiency in chromatography, or to stabilize unstable compounds. rsc.orgmdpi.com

For sesquiterpenes, semisynthetic modifications can involve introducing different side chains or functional groups to the core structure. nih.gov Derivatization strategies can utilize various reagents and reaction conditions depending on the functional groups present and the desired outcome. researchgate.netrsc.orgmdpi.com For example, derivatization techniques are commonly used in analytical chemistry to make polar compounds amenable to techniques like gas chromatography (GC) by removing active hydrogen atoms or increasing volatility. researchgate.net Alkyl chloroformates, for instance, have been used for the rapid derivatization of polar organic compounds. researchgate.net Other derivatization methods involve reactions with specific functional groups like hydroxyl or thiol groups. mdpi.comresearchgate.net

Rational Design and Synthesis of this compound Analogues and Derivatives

Rational design and synthesis of analogues and derivatives of natural products like this compound are undertaken to explore the relationship between structural modifications and biological activity or other properties. nih.govnih.gov This process often involves designing modifications based on principles derived from understanding the parent compound's structure and potential interactions. nih.govnih.gov

Biosynthetic Pathway Elucidation

Proposed Biosynthetic Routes to Axane and Oppositane Sesquiterpenes

Axane and oppositane sesquiterpenes, including Teclenone B, share structural similarities, suggesting potential common biosynthetic origins or related enzymatic transformations from a common precursor like FPP. researchgate.net The cyclization of FPP is a key step in generating the diverse skeletons of sesquiterpenoids. This process is catalyzed by sesquiterpene synthase enzymes, which initiate cyclization by releasing the diphosphate (B83284) group from FPP, generating a highly reactive allylic cation. core.ac.ukgenome.jpgenome.jp The subsequent intramolecular attacks of this cation can lead to the formation of various ring structures, including the spirocyclic systems found in axane and oppositane sesquiterpenes. genome.jpgenome.jp

While a specific, detailed biosynthetic pathway for this compound has not been fully elucidated in the provided sources, the biosynthesis of other sesquiterpenes provides a framework for understanding the potential steps involved. For instance, some proposed pathways for other sesquiterpenes involve germacrene intermediates. researchgate.netwikipedia.org

Precursor Compounds and Enzymatic Transformations

The primary precursor for this compound, as with all sesquiterpenes, is farnesyl pyrophosphate (FPP). scielo.brgenome.jpwikipedia.orgnih.gov FPP is formed by the sequential head-to-tail condensation of three isopentenyl pyrophosphate (IPP) units and one dimethylallyl pyrophosphate (DMAPP) unit, catalyzed by prenyltransferase enzymes, specifically farnesyl diphosphate synthase (FPPS). scielo.brcore.ac.ukicm.edu.pl

The transformation of FPP into the specific oppositane skeleton of this compound would involve a sesquiterpene cyclase enzyme. This enzyme catalyzes the cyclization of the linear FPP molecule through a series of complex steps involving ionization, cyclization, and rearrangement reactions, ultimately leading to the formation of the characteristic ring system. core.ac.ukgenome.jpgenome.jp Following the cyclization, further enzymatic modifications, such as hydroxylation and oxidation, would be required to introduce the functional groups present in this compound (a ketone and two hydroxyl groups). ijrpc.comnih.gov Enzymes like cytochrome P450 monooxygenases are often involved in such oxidation steps in the biosynthesis of natural products. mdpi.commdpi.com

Isotopic Labeling Studies in this compound Biosynthesis

While no specific isotopic labeling studies directly on this compound biosynthesis were found in the provided information, isotopic labeling is a powerful technique commonly used to elucidate biosynthetic pathways of natural products, including terpenes. boku.ac.atmdpi.complos.orgnih.gov By feeding organisms with precursors labeled with stable isotopes (such as ¹³C, ²H, or ¹⁵N), researchers can trace the incorporation of these isotopes into the final product and determine which atoms from the precursor are incorporated into specific positions of the molecule. boku.ac.atmdpi.complos.orgrsc.org This provides crucial information about the sequence of enzymatic reactions and the intermediates involved.

For example, isotopic labeling studies have been used to understand the origin of carbon atoms in marine polyether toxins, which are also polyketides/terpenoids. mdpi.com Such studies could be applied to Teclea nobilis to investigate how labeled precursors like [¹³C]-labeled acetate (B1210297) or mevalonate (B85504) are incorporated into this compound, helping to confirm the FPP origin and potentially revealing details about the cyclization and subsequent modification steps.

Identification and Characterization of Biosynthetic Enzymes

The identification and characterization of the specific enzymes involved in this compound biosynthesis are crucial for a complete understanding of its pathway. The key enzyme class would be a sesquiterpene cyclase responsible for forming the oppositane skeleton from FPP. core.ac.ukgenome.jpgenome.jp Other enzymes, such as hydroxylases and oxidases (potentially cytochrome P450 enzymes), would be involved in the later steps of introducing oxygen functionalities. mdpi.commdpi.com

Research on the biosynthesis of other sesquiterpenes has involved cloning and heterologous expression of sesquiterpene synthase genes to characterize their activity and the products they form. core.ac.uk Genomic and transcriptomic studies of Teclea nobilis could potentially identify candidate genes encoding putative sesquiterpene cyclases and modifying enzymes. Functional characterization of these enzymes through techniques like in vitro enzyme assays with FPP as a substrate would be necessary to confirm their roles in this compound biosynthesis. core.ac.uk

While the specific enzymes for this compound are not detailed in the search results, the general approaches used for identifying and characterizing terpene biosynthetic enzymes would be applicable. core.ac.ukmdpi.comrfi.ac.uk

Compound Names and PubChem CIDs

Structure Activity Relationship Sar Investigations

Computational Approaches to SAR Modeling

Computational methods play a significant role in modern SAR investigations, allowing for the prediction of biological activity and the understanding of molecular interactions without the need for immediate synthesis and testing of every compound.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that builds mathematical models correlating the biological activities of a set of compounds to their molecular descriptors. These descriptors can represent various chemical and physical properties of the molecules. QSAR models aim to find a statistically significant relationship that can predict the activity of new, untested compounds. While QSAR is a powerful tool in drug discovery, specific QSAR studies on Teclenone B were not identified in the search results. General QSAR studies on other compound classes have shown that descriptors such as net atomic charges, dipole moment, and logP can be important for activity.

Molecular docking simulations are used to predict the preferred orientation (binding pose) of a ligand within a protein binding site and estimate the binding affinity. This provides insights into the key interactions between the molecule and its biological target at the atomic level. Molecular dynamics simulations extend this by simulating the movement of atoms over time, offering a more dynamic view of the ligand-protein complex and its stability. These techniques are valuable for understanding the potential mechanism of action and guiding the design of new ligands. Although molecular docking and dynamics simulations are commonly used in SAR studies, specific applications to this compound were not found in the search results. Studies on other compounds have demonstrated the utility of docking in suggesting mechanisms of action and identifying key interacting residues.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Identification of Key Pharmacophoric Elements within this compound Scaffolds

A pharmacophore is defined as the 3D arrangement of molecular features essential for a compound's biological activity, representing the critical interactions required for binding to a biological target. Identifying the key pharmacophoric elements is crucial for de novo drug design, lead optimization, and virtual screening. Pharmacophore models can be generated based on known active ligands (ligand-based) or the structure of the biological target (structure-based). While pharmacophore modeling is an important aspect of SAR, specific studies identifying the key pharmacophoric elements within the this compound scaffold were not present in the search results. General pharmacophore features include hydrogen bond donors/acceptors, aromatic rings, and hydrophobic/hydrophilic regions.

Preclinical Pharmacological and Biological Activity Profiling

In Vitro Cellular and Biochemical Activity Assays

In vitro assays are fundamental in the preclinical assessment of a compound's biological activity, providing insights into its effects at the cellular and molecular levels.

Assessment of Cellular Responses (e.g., pathway modulation)

Research into Teclenone B has explored its potential to modulate cellular responses. One study investigated the activity of compounds, including this compound, against lipopolysaccharide (LPS)-induced production of nitrogen oxide (NO) in macrophage cells. While Teclenone A, an isomer of this compound, showed an inhibitory effect on NO production with an IC50 value of 5.7 ± 0.22 µM in RAW 264.7 cells, the specific activity of this compound in this assay was not explicitly detailed in the available information researchgate.net. Modulation of NO production is relevant to understanding a compound's potential anti-inflammatory properties, as NO is a key mediator in inflammatory processes researchgate.netresearchgate.net.

Enzyme Inhibition and Activation Studies

Enzyme inhibition and activation studies are crucial for identifying potential molecular targets of a compound libretexts.orgnih.gov. While the general class of compounds similar to this compound has been investigated for interactions with enzymes ontosight.ai, specific detailed enzyme inhibition or activation data directly pertaining to this compound were not prominently featured in the search results. Research on related plant extracts has explored the inhibition of enzymes responsible for synthesizing prostaglandins (B1171923) and the reduction of cells expressing inducible nitric oxide synthase (iNOS) researchgate.net.

Receptor Binding and Ligand-Target Interactions

Cytotoxicity Screening in Defined Cell Lines (excluding human clinical context)

Cytotoxicity screening in various cell lines is a common in vitro method to assess the potential of a compound to induce cell death or inhibit cell growth sartorius.comnih.gov. A study investigating compounds from Tephrosia purpurea characterized one isolated compound as teclenone (though it's important to note this study refers to "teclenone" and not specifically "this compound" as isolated from Teclea nobilis) which showed cytotoxicity against SiHa cells (a cervical cancer cell line) with an IC50 of 33.06 µg/mL . This compound showed significant cytotoxicity in the concentration range of 20-50 µg/mL against SiHa cells, with maximum cytotoxicity (72.75%) observed at 50 µg/mL . It showed non-significant cytotoxicity against peripheral blood mononuclear cells (PBMCs) at concentrations up to 50 µg/mL, indicating a degree of selective toxicity towards the cancer cell line tested .

Cell LineIC50 (µg/mL)Maximum Cytotoxicity (%)Concentration Range (µg/mL)
SiHa33.0672.7520-50
PBMCsNot specified (non-significant)24.19Up to 50

Other studies on plant extracts containing various compounds have also reported cytotoxicity against different cancer cell lines like A549, HepG2, and HeLa, as well as normal cell lines like PNT2, using assays such as the MTT assay mdpi.combioline.org.br. These studies highlight the general approach to cytotoxicity screening in preclinical research.

In Vivo Studies Utilizing Preclinical Animal Models (excluding human trials)

In vivo studies using animal models are essential for evaluating the biological activity of a compound within a complex living system, providing insights that cannot be obtained from in vitro studies alone researchgate.net.

Selection and Validation of Relevant Animal Models for Specific Activities

The selection and validation of appropriate animal models are critical for the success of in vivo preclinical studies psu.edunih.gov. The choice of model depends on the specific biological activity being investigated. For example, studies on the anti-inflammatory activity of extracts from Vepris nobilis have utilized animal models such as mice in formalin-induced paw oedema tests researchgate.netresearchgate.net. These models are commonly used to assess anti-inflammatory effects by measuring the reduction in paw swelling after administration of the test substance researchgate.net. While these studies pertain to extracts containing this compound, detailed in vivo studies specifically isolating and evaluating the activity of this compound as a single compound in validated animal models were not extensively described in the provided information. Preclinical in vivo studies are used to evaluate parameters like pharmacokinetics, drug efficiency, and safety in relevant animal species that mimic aspects of the human system researchgate.net.

Efficacy Evaluations in Non-Human Disease Models

Mechanistic Studies in Animal Systems

Mechanistic studies in animal systems aim to elucidate how a compound exerts its biological effects within a living organism. This involves investigating the biochemical and physiological changes induced by the compound. For this compound, specific detailed mechanistic studies in animal systems were not found within the search results. General approaches in this area involve studying the compound's absorption, distribution, metabolism, excretion, and its interactions with cellular targets and pathways in animal models.

Target Identification and Validation Research

Identifying the specific molecular targets with which a compound interacts is a critical step in understanding its mechanism of action and validating its therapeutic potential. Target identification and validation research aims to pinpoint the proteins, enzymes, receptors, or other biomolecules that are modulated by the compound.

Proteomic and Metabolomic Approaches for Target Elucidation

Proteomic and metabolomic approaches are powerful tools used in target elucidation and understanding the biological effects of compounds. Proteomics involves the large-scale study of proteins, while metabolomics focuses on the comprehensive analysis of metabolites within a biological system. By analyzing changes in protein expression or metabolite profiles upon treatment with a compound, researchers can gain insights into the affected biological pathways and potentially identify the compound's targets. While these methodologies are widely applied in drug discovery, specific research detailing the use of proteomic and metabolomic approaches for the target elucidation of this compound was not present in the search results.

Investigation of Molecular Interaction Pathways

Investigating molecular interaction pathways helps to understand the network of interactions and signaling cascades that are influenced by a compound. By mapping the interactions between the compound's target(s) and other biomolecules, researchers can delineate the downstream effects and the broader biological processes that are modulated. Although the importance of studying molecular interaction pathways is well-recognized in pharmacological research, specific investigations into the molecular interaction pathways modulated by this compound were not found in the provided information.

Advanced Analytical and Characterization Methodologies

High-Resolution Spectroscopic Techniques for Structural Confirmation (beyond initial elucidation)

High-resolution spectroscopic methods are indispensable for confirming the intricate structures of natural products. Following initial structural proposals, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to provide definitive evidence.

For Teclenone B, structure elucidation was significantly based on extensive 1D and 2D NMR spectral data analysis nih.gov. This included Hydrogen-1 NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) experiments, which provide information on the types and connectivity of hydrogen and carbon atoms within the molecule nih.gov. More advanced 2D NMR techniques were also crucial, such as ¹H-¹H Correlation Spectroscopy (COSY), which reveals scalar couplings between protons and helps establish proton networks; Heteronuclear Multiple Quantum Coherence (HMQC), which correlates protons directly bonded to carbons; and Heteronuclear Multiple Bond Correlation (HMBC), which identifies correlations between protons and carbons separated by two or three bonds, providing crucial information about the molecular framework and connectivity across quaternary carbons or heteroatoms nih.gov. ¹H-¹H Nuclear Overhauser Effect Spectroscopy (NOESY) experiments were also utilized, providing spatial proximity information between protons, which is vital for determining the relative stereochemistry of the molecule nih.gov.

High-resolution mass spectrometry (HRMS), such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), plays a critical role in determining the exact molecular weight and elemental composition of the compound nih.gov. Accurate mass measurements obtained from HRMS can confirm the molecular formula, which is a fundamental piece of information for structural confirmation. The combination of comprehensive NMR data and accurate mass information from HRMS provides a powerful approach to unequivocally confirm the structure of complex natural products like this compound.

Table 1 summarizes the high-resolution spectroscopic techniques used in the characterization of this compound.

Spectroscopic TechniqueInformation ProvidedApplication for this compound
¹H NMRNumber and type of protons, their chemical environment and coupling partners.Used to establish the structure nih.gov.
¹³C NMRNumber and type of carbon atoms and their chemical environment.Used to establish the structure nih.gov.
¹H-¹H COSYCorrelation between coupled protons.Used to establish the structure nih.gov.
¹H-¹³C HMQCCorrelation between directly bonded protons and carbons.Used to establish the structure nih.gov.
¹H-¹³C HMBCCorrelation between protons and carbons separated by multiple bonds.Used to establish the structure nih.gov.
¹H-¹H NOESYSpatial proximity between protons.Used to establish the structure nih.gov.
HRESIMSExact molecular weight and elemental composition.Used in structure elucidation nih.gov.

Advanced Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for the isolation, purification, and analysis of natural products. Advanced methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used for assessing the purity of a compound and determining its quantity within a sample.

HPLC is particularly versatile and suitable for the analysis of a wide range of compounds, including non-volatile substances like sesquiterpenes. It operates by separating components of a mixture based on their differential affinities for a stationary phase and a mobile phase. By using appropriate columns and mobile phase systems, HPLC can achieve high resolution separations, allowing for the assessment of the purity of isolated this compound by detecting and quantifying impurities. The area under the peak corresponding to this compound in the chromatogram is proportional to its concentration, enabling quantitative analysis. While specific HPLC data for the purity or quantification of this compound was not detailed in the search results, HPLC was used for the quantitative analysis of another compound (pongamol) isolated from the same plant source (Tephrosia purpurea) that yielded "teclenone", demonstrating the applicability of this method in such contexts.

Gas Chromatography (GC) is another powerful chromatographic technique, primarily used for the analysis of volatile or semi-volatile compounds. While sesquiterpenes can sometimes be amenable to GC analysis, their volatility depends on their specific structure. GC separates compounds based on their boiling points and interaction with the stationary phase in a heated column. Similar to HPLC, GC can be used for both qualitative identification (based on retention time) and quantitative analysis (based on peak area).

Both HPLC and GC, often coupled with detectors such as UV-Vis or Mass Spectrometry, provide robust methods for ensuring the purity of isolated this compound and for its quantitative determination in various matrices.

Chiral Separation Techniques for Enantiomeric Analysis

Chirality is a significant aspect of many natural products, including sesquiterpenes. Chiral compounds exist as enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. Enantiomers can exhibit different biological activities, making their separation and individual analysis crucial.

Chiral separation techniques are employed to separate enantiomers. The most common method is chiral chromatography, particularly Chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation as they pass through the column. Alternatively, chiral additives can be included in the mobile phase when using an achiral stationary phase.

Analyzing the enantiomeric composition of this compound, if it exists as a chiral molecule, would involve developing a suitable chiral HPLC method. This would typically involve screening different chiral stationary phases and mobile phase compositions to achieve adequate separation of the enantiomers. Once separated, the individual enantiomers can be detected and quantified, allowing for the determination of the enantiomeric excess or ratio. While the search results did not explicitly state whether this compound is chiral or if its enantiomeric analysis has been performed, the principles of chiral separation techniques are directly applicable for such an analysis if required.

Future Research Directions and Translational Perspectives

Comprehensive Elucidation of Teclenone B's Biological Roles and Mechanisms

A critical future direction involves the comprehensive investigation of this compound's specific biological activities. While related compounds have shown anti-inflammatory, antimicrobial, and anticancer properties, the direct effects and underlying mechanisms of this compound remain largely unexplored ontosight.ai. Future studies should employ a range of in vitro and in vivo assays to determine its activity against specific biological targets. This includes evaluating its potential in areas suggested by the traditional uses of its source plants, such as anti-inflammatory or analgesic effects researchgate.net. Detailed research into its interaction with enzymes, receptors, and other proteins is crucial to elucidate its mechanism of action at the molecular level ontosight.ai. Identifying the specific pathways and cellular processes influenced by this compound would provide valuable insights into its therapeutic potential.

Innovations in Sustainable Production and Biosynthetic Engineering

Given that this compound is isolated from plants, research into sustainable production methods is essential for potential future applications. Current isolation relies on extraction from plant material researchgate.net. Future research should explore efficient and environmentally friendly extraction techniques. Furthermore, investigating the biosynthesis of this compound in its natural sources could open avenues for biosynthetic engineering. Understanding the enzymatic pathways and genes involved in its production within Teclea nobilis or Tephrosia purpurea could potentially lead to engineered biological systems (e.g., microorganisms or plant cell cultures) for more controlled and scalable production of this compound wikipedia.org. This would reduce reliance on wild harvesting and ensure a consistent supply for research and potential development.

Exploration of Broader Therapeutic Potential through Targeted Analogue Development

The unique chemical structure of this compound, featuring an octahydroinden core, presents opportunities for the development of analogues ontosight.ai. Future research should focus on targeted analogue synthesis to explore a broader range of therapeutic potential. By modifying specific functional groups or the ring system, researchers could generate derivatives with enhanced potency, selectivity, or altered pharmacokinetic properties. Structure-activity relationship (SAR) studies are vital in this process to understand how structural modifications influence biological activity. This could lead to the identification of lead compounds with improved therapeutic profiles for specific conditions, potentially expanding beyond the initially suggested areas of activity.

Strategic Integration of Advanced Research Technologies and Methodologies

Advancing the understanding of this compound requires the strategic integration of advanced research technologies. High-throughput screening (HTS) can be employed to rapidly assess the biological activity of this compound and its analogues against a wide array of targets. Advanced spectroscopic and analytical techniques, such as high-resolution NMR and mass spectrometry, are crucial for detailed structural analysis and for studying its interactions with biological molecules. researchgate.netresearchgate.net Furthermore, computational approaches, including molecular docking and dynamics simulations, can provide theoretical insights into its binding to target proteins and predict potential biological activities. ontosight.ai The application of metabolomics and transcriptomics in the study of the source plants could also help in understanding the factors influencing this compound production and identifying potential genetic targets for yield improvement in engineered systems.

Q & A

Q. What methodologies assess this compound’s potential off-target effects in complex biological systems?

  • Methodological Answer: Utilize phenotypic screening in organoids or 3D cell cultures to capture systemic effects. Apply chemoproteomics (activity-based protein profiling) to identify unintended protein interactions. Cross-reference with Tox21 database entries to prioritize high-risk pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.